1-Methyl-4,4'-bipiperidine

Descripción general

Descripción

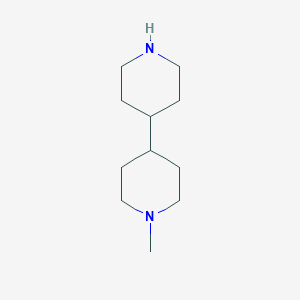

1-Methyl-4,4’-bipiperidine is an organic compound belonging to the class of piperidines It is characterized by the presence of two piperidine rings connected through a single carbon atom, with a methyl group attached to one of the nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-4,4’-bipiperidine can be synthesized through several methods. One common approach involves the alkylation of 4,4’-bipiperidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. Another method involves the reductive amination of 4,4’-bipiperidine with formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of 1-Methyl-4,4’-bipiperidine often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. The product is usually purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-4,4’-bipiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxides of 1-Methyl-4,4’-bipiperidine.

Reduction: Reduced derivatives with hydrogenated piperidine rings.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

1-Methyl-4,4’-bipiperidine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Methyl-4,4’-bipiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparación Con Compuestos Similares

4,4’-Bipiperidine: Lacks the methyl group, leading to different chemical and biological properties.

1-Methyl-4-piperidone: Contains a ketone group instead of a second piperidine ring, resulting in distinct reactivity and applications.

N-Methylpiperidine: A simpler structure with only one piperidine ring, used in different contexts compared to 1-Methyl-4,4’-bipiperidine.

Uniqueness: 1-Methyl-4,4’-bipiperidine is unique due to its dual piperidine rings and the presence of a methyl group, which confer specific chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications.

Actividad Biológica

1-Methyl-4,4'-bipiperidine is a chemical compound notable for its unique structure, which consists of two piperidine rings linked by a carbon chain with a methyl group attached to one of the nitrogen atoms. This configuration contributes to its diverse biological activities and potential applications in pharmacology and medicinal chemistry.

- Molecular Formula : C₈H₁₈N₂

- Molar Mass : 182.31 g/mol

- Appearance : Colorless crystalline solid

- Solubility : Soluble in water and some organic solvents

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. It can function as both an inhibitor and an activator depending on the specific biological context. For instance, it may inhibit certain enzymes by binding to their active sites, thereby obstructing substrate access and reducing enzymatic activity.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, warranting further exploration into its efficacy against various cancer cell lines.

- CNS Activity : There are indications that this compound may have effects similar to traditional antidepressants, potentially influencing neurotransmitter systems within the central nervous system (CNS) .

Case Studies

- Antiviral Activity : A study highlighted the potential of piperidine derivatives, including this compound, as effective antiviral agents. These compounds were shown to exhibit significant activity against HIV-1 by acting as CCR5 antagonists, which are crucial for viral entry into host cells .

- Pharmacokinetic Profile : In rodent models, certain derivatives of this compound demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and effective distribution in tissues .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methyl-1,4'-bipiperidine | Piperidine derivative | Exhibits distinct pharmacological properties |

| 1,2-Bis(4-piperidinyl)ethane | Symmetrical diamine | Used in polymer synthesis |

| N-Methylpiperidine | Simpler structure | Commonly used as a solvent |

| 1-Methyl-4-(piperidin-4-yl)piperidine | Direct structural derivative | Similar properties with potential for varied applications |

The unique dual piperidine structure of this compound enhances its reactivity and biological interactions compared to simpler analogs.

Future Directions in Research

Despite the promising findings regarding the biological activity of this compound, further research is necessary to fully elucidate its pharmacodynamics and therapeutic applications. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.

- Clinical Trials : Conducting clinical trials to assess its efficacy and safety in human subjects for various therapeutic applications.

- Synthesis of Derivatives : Exploring the synthesis of new derivatives that may enhance its biological activity or reduce potential side effects.

Propiedades

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWJATKQEKITFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428369 | |

| Record name | 1-methyl-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122373-80-2 | |

| Record name | 1-methyl-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.